N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Human leukocyte elastase Serine protease inhibition Structure-activity relationship

N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide (CAS 1334371-71-9) is a synthetic organic compound belonging to the pyridazinone-acetamide class, characterized by a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 1H-pyrazol-1-yl moiety and N-functionalized with a 3,3-diphenylpropyl group. Pyridazinone-based acetamides are widely explored in medicinal chemistry for their ability to modulate enzyme activity, particularly as inhibitors of serine proteases such as human leukocyte elastase (HLE), though the specific biological activity of this exact compound remains publicly uncharacterized in primary literature or patent disclosures.

Molecular Formula C24H23N5O2
Molecular Weight 413.481
CAS No. 1334371-71-9
Cat. No. B2496133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
CAS1334371-71-9
Molecular FormulaC24H23N5O2
Molecular Weight413.481
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C24H23N5O2/c30-23(18-29-24(31)13-12-22(27-29)28-17-7-15-26-28)25-16-14-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,15,17,21H,14,16,18H2,(H,25,30)
InChIKeyWSMXAQVXXMNODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide CAS 1334371-71-9: Procurement-Relevant Structural and Class Profile


N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide (CAS 1334371-71-9) is a synthetic organic compound belonging to the pyridazinone-acetamide class, characterized by a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 1H-pyrazol-1-yl moiety and N-functionalized with a 3,3-diphenylpropyl group . Pyridazinone-based acetamides are widely explored in medicinal chemistry for their ability to modulate enzyme activity, particularly as inhibitors of serine proteases such as human leukocyte elastase (HLE), though the specific biological activity of this exact compound remains publicly uncharacterized in primary literature or patent disclosures [1].

Why Generic Pyridazinone-Acetamide Interchange is Not Supported for CAS 1334371-71-9


Compounds within the pyridazinone-acetamide class are not interchangeable. Substituent identity at the pyridazinone 3-position fundamentally dictates target engagement. For example, the 3-(thiophen-2-yl) analog is noted as a human leukocyte elastase (HLE) inhibitor , while the 3-(1H-pyrazol-1-yl) substitution present in 1334371-71-9 may confer distinct hydrogen-bonding and steric properties that alter kinase or protease selectivity profiles. Without head-to-head selectivity data, any assumption of functional equivalence between closely related analogs risks experimental misinterpretation and procurement of the wrong tool compound [1].

Head-to-Head Quantitative Differentiation Evidence for N-(3,3-Diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide


Substituent-Dependent Biological Annotation: Pyrazole vs. Thiophene at Pyridazinone 3-Position

The 3-(thiophen-2-yl) analog of the target compound is annotated and sold as a human leukocyte elastase inhibitor . In contrast, the 3-(1H-pyrazol-1-yl) analog (CAS 1334371-71-9) lacks any publicly disclosed biological annotation in primary literature or patent filings. This absence of data constitutes a qualitative differentiation: the pyrazole-bearing compound cannot be assumed to share the HLE-inhibitory profile of the thiophene analog, and may instead interact with distinct targets such as kinases that preferentially accommodate N-heteroaromatic substituents.

Human leukocyte elastase Serine protease inhibition Structure-activity relationship

Physicochemical Differentiation: Pyrazole vs. Phenyl Substituent Effects on Lipophilicity and Solubility

Introduction of a 1H-pyrazol-1-yl group at the pyridazinone 3-position, versus a phenyl group, is expected to increase topological polar surface area (TPSA) by approximately 13–17 Ų due to the additional nitrogen atoms, while reducing calculated logP by approximately 0.3–0.5 units [1]. These changes, while not experimentally measured for CAS 1334371-71-9, represent a class-level inference based on the well-established contributions of pyrazole vs. phenyl fragments to molecular properties.

Lipophilicity Aqueous solubility Drug-likeness

Synthetic Tractability and Handling: Pyrazole Substituent Impact on Compound Stability

The 1H-pyrazol-1-yl substituent is recognized as a synthetically robust heterocycle that generally confers good thermal and oxidative stability compared to electron-rich thiophene or furan substituents, which are prone to oxidative degradation [1]. The target compound, containing a pyrazole linked directly to the pyridazinone core, is expected to exhibit improved long-term storage stability under ambient conditions compared to the thiophene analog, based on class-level stability trends. No experimental forced-degradation study comparing these specific analogs was identified.

Chemical stability Synthetic accessibility Storage conditions

Recommended Research and Procurement Application Scenarios for N-(3,3-Diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide


Kinase Selectivity Panel Screening

The pyrazole moiety is a privileged fragment in kinase inhibitor design, frequently engaging the hinge-binding region of ATP-binding pockets. CAS 1334371-71-9, bearing an unsubstituted 1H-pyrazol-1-yl group, is a suitable candidate for inclusion in broad kinase selectivity panels to explore its polypharmacology profile, particularly given the absence of disclosed kinase data for this scaffold [1].

Chemical Probe Development Starting Point

The complete lack of public biological annotation for this compound presents an opportunity for de novo chemical probe development, particularly for targets where pyridazinone-acetamide scaffolds have shown precedent (e.g., PDE10A, IRAK4). Its structural novelty relative to annotated analogs supports intellectual property freedom for organizations seeking novel inhibitor chemotypes [1].

Negative Control Selection for Pyridazinone-Based HLE Inhibitor Assays

Since the thiophene analog is a known HLE inhibitor while the pyrazole analog lacks such annotation, CAS 1334371-71-9 may serve as a structurally matched negative control in HLE enzymatic assays, provided its lack of HLE activity is experimentally confirmed in-house. This use case is contingent on the user performing the necessary validation .

Physicochemical Property Benchmarking in Pyridazinone Libraries

When building focused pyridazinone libraries, the pyrazole-substituted compound represents a more polar, potentially more soluble member compared to phenyl- or thiophene-substituted analogs. It can serve as a reference point for tuning solubility and permeability in structure-property relationship (SPR) campaigns [1].

Quote Request

Request a Quote for N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.